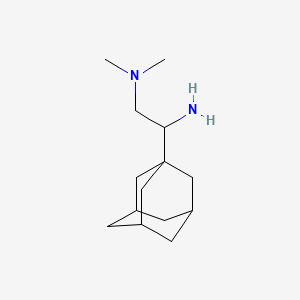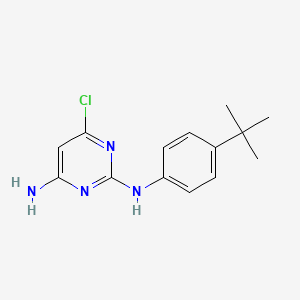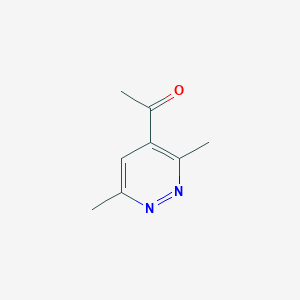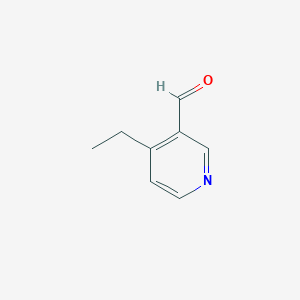
4-Ethylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylnicotinaldehyde is an organic compound belonging to the class of aldehydes It is a derivative of nicotinaldehyde, where an ethyl group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with ethyl halides under basic conditions. Another method includes the oxidation of 4-ethylnicotinyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethylnicotinic acid followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-ethylnicotinic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 4-ethylnicotinyl alcohol.
Nucleophilic Addition: It readily undergoes nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: 4-Ethylnicotinic acid
Reduction: 4-Ethylnicotinyl alcohol
Nucleophilic Addition: Secondary alcohols
Scientific Research Applications
4-Ethylnicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-ethylnicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
- Nicotinaldehyde
- 4-Methylnicotinaldehyde
- 4-Isonicotinaldehyde
Comparison: 4-Ethylnicotinaldehyde is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethyl group can influence the compound’s reactivity and solubility, making it more suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-ethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-9-5-8(7)6-10/h3-6H,2H2,1H3 |
InChI Key |
DGQITAIGYBEHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


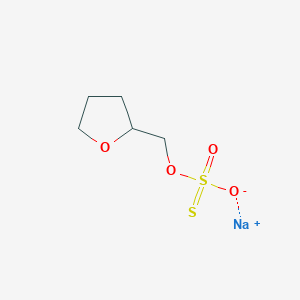
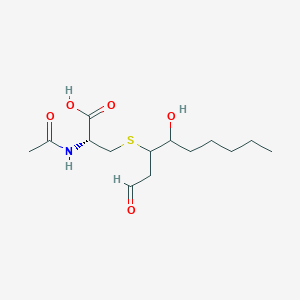
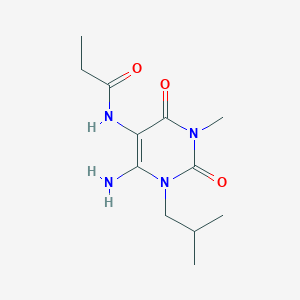
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
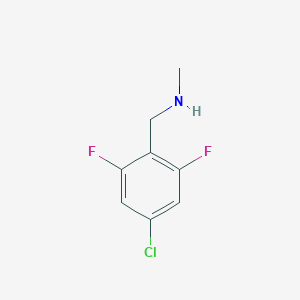
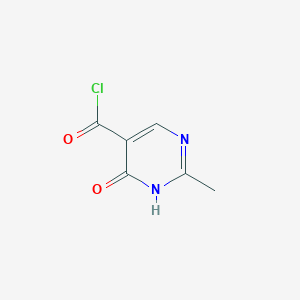
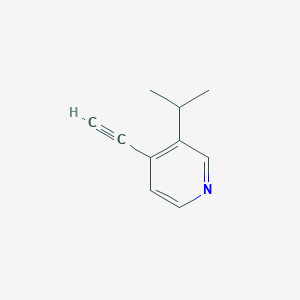
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
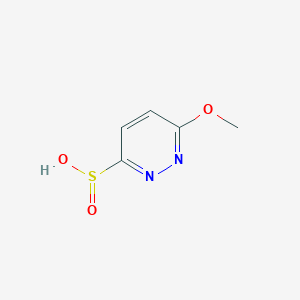
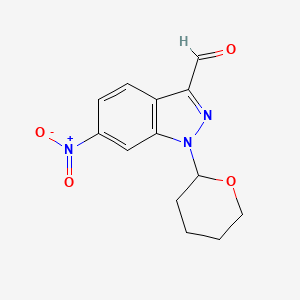
![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
